Solabegron - 252920-94-8

Solabegron

Catalog Number: EVT-384936
CAS Number: 252920-94-8
Molecular Formula: C23H23ClN2O3
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Solabegron is a highly selective and potent β3-adrenoceptor agonist that has been studied for its therapeutic potential in various medical conditions. The β3-adrenoceptor is primarily expressed in the human bladder, and agonists targeting this receptor have shown promise in animal models of bladder dysfunction. The clinical relevance of solabegron has been explored in the context of overactive bladder (OAB) in women, a condition characterized by symptoms such as urinary incontinence and urgency2.

Isoproterenol

  • Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist. It is considered a full agonist, meaning it can elicit a maximal response from the receptor. [, , ]
  • Relevance: Isoproterenol is frequently used as a reference compound in studies investigating the activity and selectivity of other β-adrenergic receptor agonists, including solabegron. This allows researchers to compare the potency and efficacy of solabegron to a well-characterized compound. [, , ] Solabegron demonstrates a higher selectivity for the β3-adrenergic receptor compared to isoproterenol. [, ]

Mirabegron

  • Compound Description: Mirabegron is a selective β3-adrenergic receptor agonist. It is clinically approved for the treatment of overactive bladder (OAB). [, , , , , , ]
  • Relevance: Mirabegron serves as a direct comparator to solabegron due to their shared mechanism of action as β3-adrenergic receptor agonists and therapeutic target for OAB. [, , , , ] Comparative studies aim to assess their efficacy, safety, and tolerability profiles to determine their relative benefits and drawbacks. [, , , ]

Vibegron

  • Compound Description: Vibegron is another selective β3-adrenergic receptor agonist that has shown efficacy in treating OAB and is approved for use in some countries. [, , , , ]
  • Relevance: Like mirabegron, vibegron provides a relevant comparison point for solabegron in terms of their shared pharmacological target and clinical application in OAB. [, , , , ] Research comparing these agents focuses on their pharmacological profiles, clinical efficacy, and safety, particularly regarding potential cardiovascular effects. [, , ]

Ritobegron

  • Compound Description: Ritobegron is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of OAB. [, , , ]
  • Relevance: Ritobegron, while also a selective β3-adrenergic receptor agonist studied for OAB, provides a contrasting example to solabegron. [, , , ] It failed to meet its primary endpoint in phase III clinical trials, highlighting the variability in clinical success within this drug class and the importance of continued research on solabegron. [, ]

Procaterol

  • Compound Description: Procaterol is a selective β2-adrenergic receptor agonist mainly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). []
  • Relevance: While procaterol primarily targets the β2-adrenergic receptor, it can also activate β3-adrenergic receptors, although with lower potency compared to solabegron. [] It serves as a comparator in studies assessing the selectivity of solabegron for β3-adrenergic receptors over β2-adrenergic receptors in the bladder. []

SR59230A

  • Compound Description: SR59230A is a β3-adrenergic receptor antagonist, meaning it blocks the effects of β3-adrenergic receptor agonists. [, ]
  • Relevance: SR59230A is used as a pharmacological tool in studies investigating the mechanism of action of solabegron. [, ] By blocking the effects of solabegron, researchers can confirm that the observed effects are indeed mediated through the β3-adrenergic receptor. []

CYN154806

  • Compound Description: CYN154806 is a selective somatostatin receptor subtype 2 (SST2) antagonist. []
  • Relevance: CYN154806 helps elucidate the downstream effects of solabegron on enteric neurons. [] Research suggests that solabegron indirectly reduces neuronal excitability by promoting the release of somatostatin, which then activates inhibitory SST2 receptors on enteric neurons. [] By blocking SST2 receptors with CYN154806, researchers can assess the role of somatostatin in mediating solabegron's effects. []

Octreotide

  • Compound Description: Octreotide is a synthetic analog of somatostatin, mimicking its inhibitory effects by activating SST2 receptors. []
  • Relevance: Octreotide helps confirm the involvement of SST2 receptor activation in the effects of solabegron on enteric neurons. [] Studies demonstrate that octreotide, similar to solabegron, reduces neuronal excitability, suggesting that solabegron's actions are at least partially mediated by increasing somatostatin signaling through SST2 receptors. []
Applications in Various Fields

Overactive Bladder Treatment

In a multicenter, double-blind, randomized, placebo-controlled trial, solabegron was evaluated for its efficacy and tolerability in adult women with OAB. The study found that solabegron at a dose of 125 mg twice daily significantly reduced the number of incontinence episodes and micturitions over 24 hours, while also increasing the volume voided per micturition. These results were statistically significant when compared to placebo, demonstrating solabegron's potential as a new therapeutic approach for treating OAB symptoms. Importantly, the treatment was well tolerated, with a similar incidence of adverse events across treatment and placebo groups, and no significant changes in blood pressure or heart rate2.

Hepatoprotective Effects

Although not directly related to solabegron, it is worth noting that research on Solanum nigrum, a plant from the same Solanaceae family, has shown hepatoprotective effects. In a study investigating the effects of Solanum nigrum extract (SNE) on thioacetamide (TAA)-induced liver fibrosis in mice, SNE was found to significantly reduce hepatic fibrosis. This was likely achieved through the reduction of TGF-beta1 secretion, a key fibrogenic cytokine. While this study does not involve solabegron, it highlights the potential for compounds within the Solanaceae family to have beneficial effects on organ systems, such as the liver1.

Synthesis Analysis

Solabegron can be synthesized through various methods, notably from O-acylated cyanohydrins. A common synthetic route involves the use of O-(α-bromoacyl) cyanohydrins as starting materials, which undergo nucleophilic substitution reactions to form the desired beta-3 adrenergic receptor agonists .

The synthesis typically follows these steps:

  1. Formation of Cyanohydrin: The initial step involves the acylation of cyanohydrins.
  2. Substitution Reaction: The acylated cyanohydrins are treated with amines to introduce the necessary amino groups.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for clinical use.

Key parameters in the synthesis include reaction temperature, time, and the molar ratios of reactants, which are crucial for optimizing yield and selectivity towards Solabegron.

Molecular Structure Analysis

The molecular structure of Solabegron features several significant components:

  • Chiral Center: The presence of a chiral carbon atom contributes to its specific pharmacological activity.
  • Functional Groups: The molecule contains hydroxyl (-OH), amino (-NH2), and aromatic groups that influence its interaction with biological targets.
  • 3D Conformation: Computational studies such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been employed to understand how modifications to its structure can enhance receptor selectivity and potency .
Chemical Reactions Analysis

Solabegron participates in various chemical reactions relevant to its synthesis and potential modifications:

  • Nucleophilic Substitution: This reaction is pivotal in forming the amine linkages within the molecule.
  • Acid-Base Reactions: Given its zwitterionic nature in certain formulations, Solabegron can engage in acid-base chemistry that affects solubility and stability.
  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals thermal events at specific temperatures (e.g., around 67°C, 131°C, and 180°C), indicating changes in phase or stability under heat .
Mechanism of Action

Solabegron's primary mechanism of action involves selective activation of beta-3 adrenergic receptors located in the bladder smooth muscle. This activation leads to relaxation of the bladder wall, reducing involuntary contractions that cause overactive bladder symptoms. Additionally, it has been shown to release somatostatin from adipocytes, contributing to its analgesic effects in visceral pain conditions associated with irritable bowel syndrome .

Clinical studies have demonstrated that Solabegron significantly reduces wet episodes in patients with overactive bladder compared to placebo, indicating its efficacy in managing this condition without binding to acetylcholine receptors, thus minimizing side effects .

Physical and Chemical Properties Analysis

Solabegron's physical properties include:

  • Melting Point: Specific thermal transitions observed via DSC suggest a melting point range that influences formulation stability.
  • Solubility: Its solubility profile varies depending on pH and ionic strength, which are critical for effective drug delivery systems.
  • Stability: Stability tests indicate resilience under various conditions but require careful formulation considerations due to potential degradation pathways .
Applications

Solabegron is primarily explored for:

  • Overactive Bladder Treatment: Clinical trials have demonstrated its effectiveness in reducing urinary frequency and urgency.
  • Irritable Bowel Syndrome Management: Its ability to alleviate visceral pain positions it as a potential therapeutic option for gastrointestinal disorders.
  • Research Tool: As a selective beta-3 agonist, it serves as a valuable compound for studying beta-receptor biology and developing new therapeutic strategies for metabolic disorders .
Introduction to Solabegron: Therapeutic Rationale and Clinical Context

Overactive Bladder as a Therapeutic Target: Pathophysiology and Unmet Needs

Overactive Bladder syndrome represents a complex urological condition characterized by urinary urgency, usually accompanied by increased daytime frequency and nocturia, with or without urgency urinary incontinence, in the absence of urinary tract infection or other obvious pathology [3] [7]. The pathophysiology involves inappropriate detrusor smooth muscle contractions during the bladder storage phase, a phenomenon termed detrusor overactivity. These involuntary contractions are primarily mediated through acetylcholine-induced stimulation of muscarinic receptors (particularly the M3 subtype) on detrusor smooth muscle cells [3] [10]. Additionally, emerging evidence indicates that abnormal afferent signaling from the bladder urothelium and suburothelial myofibroblasts contributes significantly to the sensation of urgency, even in the absence of measurable detrusor contractions [4] [7].

The prevalence of Overactive Bladder increases substantially with age, affecting approximately 11-19% of the adult population in developed countries and imposing significant burdens on quality of life, productivity, and healthcare resources [3] [10]. Prior to the introduction of β3-adrenoceptor agonists, antimuscarinic agents (e.g., oxybutynin, tolterodine, solifenacin) represented the cornerstone of pharmacological management. These agents function primarily by competitively inhibiting acetylcholine binding at muscarinic receptors in the detrusor muscle, thereby reducing the amplitude and frequency of involuntary contractions [3]. However, their clinical utility is constrained by significant limitations:

  • Variable Efficacy: Response rates to antimuscarinics show considerable interindividual variability, with dry mouth being particularly problematic [10].
  • Suboptimal Persistence: Discontinuation rates approach 70% within the first year due to insufficient symptom control or adverse events [10].
  • Specific Patient Vulnerabilities: Antimuscarinics pose risks of cognitive impairment in elderly patients, constipation exacerbation in those with gastrointestinal comorbidities, and potential worsening of bladder emptying in individuals with borderline voiding function [3] [10].

These limitations collectively established a compelling unmet need for alternative therapeutic agents with novel mechanisms of action capable of addressing the core pathophysiological features of Overactive Bladder while minimizing adverse effects associated with muscarinic receptor blockade.

Emergence of β3-Adrenoceptor Agonists in Overactive Bladder Management

The therapeutic targeting of β3-adrenoceptors in the lower urinary tract stems from extensive research into the physiological role of β-adrenergic signaling in bladder function. Early pharmacological studies identified that isoprenaline (a non-selective β-adrenoceptor agonist) produced potent relaxation of human detrusor smooth muscle, but with a distinct pharmacological profile inconsistent with exclusive activation of classical β1- or β2-adrenoceptors [4] [7]. Molecular cloning of the human β3-adrenoceptor in 1989 and subsequent research confirmed its status as the predominant β-adrenoceptor subtype expressed in the human detrusor, accounting for approximately 97% of total β-adrenoceptor messenger RNA [4] [7].

β3-Adrenoceptor agonists represent a mechanistically distinct class of agents for Overactive Bladder management. Their therapeutic effects are mediated through multifaceted actions on bladder physiology:

  • Detrusor Smooth Muscle Relaxation: Agonist binding to β3-adrenoceptors on detrusor myocytes activates stimulatory G-proteins (Gs), subsequently activating adenylyl cyclase. This increases intracellular cyclic adenosine monophosphate levels, activating protein kinase A and ultimately leading to hyperpolarization and reduced myocyte contractility during the filling phase [1] [4] [7].
  • Afferent Nerve Signaling Modulation: β3-Adrenoceptors are also functionally expressed on bladder urothelial cells and suburothelial interstitial cells. Activation inhibits adenosine triphosphate release from the urothelium during bladder filling and decreases afferent nerve excitability, thereby reducing the sensation of urgency [4] [6]. Preclinical studies with solabegron demonstrated its ability to evoke somatostatin release from adipocytes, contributing to visceral analgesia [1].
  • Increased Bladder Capacity: By promoting detrusor relaxation and decreasing afferent signaling, β3-agonists enhance bladder compliance and significantly increase functional bladder capacity without impairing voiding contraction strength or increasing post-void residual urine volume [7] [10]. This distinguishes them from antimuscarinics, which can potentially contribute to urinary retention.

Table 1: Comparative Mechanisms of Action in Overactive Bladder Therapeutics

MechanismAntimuscarinicsβ3-Adrenoceptor Agonists (e.g., Solabegron)
Primary Molecular TargetMuscarinic receptors (M2/M3)β3-Adrenoceptors
Detrusor ContractionDirect inhibition of contractionPromotion of smooth muscle relaxation during filling
Afferent Nerve SignalingLimited direct effectSignificant inhibition of urothelial mediator release
Effect on Bladder CapacityModerate increaseSignificant increase
Voiding Contraction StrengthMinimal effectPreserved
Dominant Pharmacological EffectReduced amplitude of involuntary contractionsImproved bladder compliance, reduced urgency sensation

The translational development of β3-agonists faced considerable challenges, including significant species differences in β3-adrenoceptor ligand recognition profiles and function between rodents (commonly used in preclinical studies) and humans [4]. Furthermore, early β3-agonists developed for metabolic indications (obesity, diabetes) failed clinically due to insufficient target engagement or efficacy, necessitating repositioning efforts focused on urological applications [4] [5]. This repositioning was underpinned by robust evidence of human bladder-specific expression and function of β3-adrenoceptors, paving the way for selective agents like mirabegron (first approved in 2012), vibegron (approved in 2020), and solabegron (currently in development) [3] [4] [6].

Solabegron’s Position in the β3-Adrenoceptor Agonist Class: Historical Development and Scope

Solabegron (chemical name: 3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid; code name GW-427,353) is a potent and highly selective β3-adrenoceptor agonist discovered and initially developed by GlaxoSmithKline [1] [5]. Its molecular structure features a chiral center conferring stereoselective activity, with the (R)-enantiomer exhibiting the desired pharmacological profile. Solabegron demonstrates exceptional binding specificity, with an EC50 of 22 nM for stimulation of cyclic adenosine monophosphate accumulation in Chinese hamster ovary cells expressing the human β3-adrenoceptor, and minimal activity at human β1- or β2-adrenoceptors or muscarinic receptors at therapeutic concentrations [1] [5] [9].

Solabegron's development pathway reflects the evolution of β3-agonist pharmacology:

  • Preclinical Validation: Early in vivo studies in canine models demonstrated that intravenous solabegron (3 mg/kg) significantly increased micturition volume thresholds and prevented acetic acid-induced reductions in bladder capacity, confirming target engagement and proof-of-concept for bladder effects [1] [9]. Mechanistic studies further elucidated its ability to induce somatostatin release from adipocytes, suggesting potential visceral analgesic effects relevant to bladder and bowel symptomatology [1] [6].
  • Acquisition and Repositioning: In March 2011, solabegron was acquired by AltheRx Pharmaceuticals, refocusing its development specifically for Overactive Bladder and Irritable Bowel Syndrome [1] [8]. This strategic shift aligned with growing recognition of β3-adrenoceptors as therapeutic targets in visceral smooth muscle disorders.
  • Clinical Proof-of-Concept: A pivotal multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated solabegron in 258 women with moderate-to-severe Overactive Bladder (averaging ≥ 4.5 incontinence episodes per 24 hours). After 8 weeks, solabegron 125 mg twice daily demonstrated statistically significant superiority over placebo in the primary endpoint (percentage reduction in incontinence episodes: p=0.025). Secondary endpoints showing significant improvement included reduction in micturition frequency and increased volume voided per micturition. Notably, solabegron's tolerability profile was comparable to placebo in this study [2] [7]. A separate Phase II study in 102 patients with Irritable Bowel Syndrome suggested efficacy in reducing pain and improving quality of life [1] [6].
  • Translational Challenges and Refinement: Solabegron's development occurred alongside growing understanding of complexities in β3-adrenoceptor pharmacology. Research highlighted challenges including potential agonist-induced receptor desensitization (though less pronounced than with β2-adrenoceptors), species differences impacting preclinical-to-clinical translation, functional impacts of β3-adrenoceptor polymorphisms (e.g., Trp64Arg), and the theoretical implications of biased agonism (differential activation of downstream signaling pathways) [4] [6].

Table 2: Key Clinical Findings from Solabegron Phase II Trial in Overactive Bladder [2]

EndpointSolabegron 125 mg (n=85)Placebo (n=85)p-value
% Reduction in Incontinence Episodes/24h (Week 8)Significant improvementMinimal improvement0.025
Absolute Change in Micturitions/24h (Week 8)Significant reductionMinimal reduction<0.05
Change in Volume Voided per Micturition (mL)Significant increaseNo significant change<0.05
24-h Ambulatory Blood Pressure ChangeNo significant difference-NS
Heart Rate ChangeNo significant difference-NS

Solabegron occupies a distinct position within the β3-agonist class. While mirabegron and vibegron achieved regulatory approval and market entry for Overactive Bladder, solabegron's development trajectory emphasizes broader potential across visceral smooth muscle disorders. Its exploration in Irritable Bowel Syndrome capitalizes on demonstrated β3-adrenoceptor expression within the enteric nervous system and inhibitory effects on colonic afferent nerve firing and motility [1] [6]. Furthermore, solabegron served as a critical pharmacological tool compound, advancing fundamental understanding of β3-adrenoceptor biology and aiding in overcoming translational hurdles that plagued earlier agents [4] [6]. As of the current date (mid-2025), solabegron remains under active clinical investigation, with AltheRx preparing for larger-scale studies in Overactive Bladder, positioning it as a potential future therapeutic option pending successful late-stage clinical outcomes [1] [8].

Properties

CAS Number

252920-94-8

Product Name

Solabegron

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1

InChI Key

LLDXOPKUNJTIRF-QFIPXVFZSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O

Synonyms

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
GW 427353
GW-427353
GW427353
solabegron
solabegron hydrochloride

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.